molecular formula C13H26N4O4 B1588850 2-(2-Aminoethyl)-1,3-di-Boc-guanidine CAS No. 203258-44-0

2-(2-Aminoethyl)-1,3-di-Boc-guanidine

Cat. No.: B1588850
CAS No.: 203258-44-0
M. Wt: 302.37 g/mol
InChI Key: GKQKBELHRNEGCI-UHFFFAOYSA-N
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Description

2-(2-Aminoethyl)-1,3-di-Boc-guanidine is a chemical compound that features a guanidine group protected by two tert-butoxycarbonyl (Boc) groups. This compound is of interest in various fields of chemistry and biology due to its unique structure and reactivity.

Scientific Research Applications

2-(2-Aminoethyl)-1,3-di-Boc-guanidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibitors and as a precursor for the synthesis of biologically active guanidine derivatives.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

2-(2-Aminoethyl)-1,3-di-Boc-guanidine plays a crucial role in biochemical reactions, particularly in the modulation of enzyme activities and protein interactions. This compound interacts with several enzymes, including proteases and kinases, by acting as an inhibitor or activator depending on the context. For instance, it has been observed to inhibit the activity of certain serine proteases by binding to their active sites, thereby preventing substrate access . Additionally, this compound can interact with proteins involved in signal transduction pathways, such as protein kinases, modulating their activity and influencing downstream signaling events .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in neuronal cells, this compound can alter the activity of neurotransmitter receptors, leading to changes in synaptic transmission and plasticity . In immune cells, it can modulate the expression of cytokines and other signaling molecules, thereby affecting immune responses . Furthermore, this compound has been found to impact cellular metabolism by influencing the activity of metabolic enzymes and altering the levels of key metabolites .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects primarily through binding interactions with biomolecules, including enzymes and receptors. For instance, it can bind to the active sites of enzymes, such as proteases, and inhibit their activity by forming stable complexes . Additionally, this compound can interact with transcription factors and other regulatory proteins, leading to changes in gene expression . These interactions can result in the activation or inhibition of specific signaling pathways, ultimately influencing cellular function and behavior.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Its effects on cellular function can vary depending on the duration of exposure. For example, short-term exposure to this compound may result in acute changes in enzyme activity and gene expression, while long-term exposure can lead to more sustained effects on cellular metabolism and function .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent, with varying outcomes observed at different dosages. At low doses, this compound can exert beneficial effects, such as enhancing cognitive function and reducing inflammation . At higher doses, it may exhibit toxic or adverse effects, including hepatotoxicity and neurotoxicity . These dose-dependent effects highlight the importance of careful dosage optimization in experimental studies to achieve the desired outcomes while minimizing potential risks.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by enzymes such as cytochrome P450s, leading to the formation of metabolites that may have distinct biological activities . Additionally, it can influence metabolic flux by modulating the activity of key enzymes involved in pathways such as glycolysis and the tricarboxylic acid cycle . These interactions can result in changes in metabolite levels and overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms, involving transporters such as organic cation transporters . Once inside the cell, it can bind to intracellular proteins and be distributed to various cellular compartments, including the cytoplasm and nucleus . The localization and accumulation of this compound within specific tissues can influence its biological activity and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For example, it may be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism . Additionally, this compound can be targeted to the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression . The precise subcellular localization of this compound is essential for its role in various biochemical and cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Aminoethyl)-1,3-di-Boc-guanidine typically involves the protection of the guanidine group with Boc groups. One common method starts with the reaction of guanidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, to yield the protected guanidine derivative.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Aminoethyl)-1,3-di-Boc-guanidine undergoes various chemical reactions, including:

    Substitution Reactions: The Boc-protected guanidine can participate in nucleophilic substitution reactions, where the Boc groups can be replaced by other functional groups.

    Deprotection Reactions: The Boc groups can be removed under acidic conditions, typically using trifluoroacetic acid (TFA), to yield the free guanidine compound.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, with reactions typically conducted in polar aprotic solvents such as dimethylformamide (DMF).

    Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used for deprotection, often in dichloromethane (DCM) as the solvent.

Major Products Formed

    Substitution Reactions: The major products are substituted guanidine derivatives, depending on the nature of the substituent introduced.

    Deprotection Reactions: The major product is the free guanidine compound, which can be further functionalized or used in various applications.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Aminoethyl)guanidine: Lacks the Boc protection, making it more reactive but less stable.

    1,3-Di-Boc-guanidine: Similar structure but without the aminoethyl group, leading to different reactivity and applications.

    N,N’-Di-Boc-guanidine: Another Boc-protected guanidine derivative with different substitution patterns.

Uniqueness

2-(2-Aminoethyl)-1,3-di-Boc-guanidine is unique due to its combination of the aminoethyl group and Boc-protected guanidine. This structure provides a balance between stability and reactivity, making it a versatile intermediate in various chemical and biological applications.

Properties

IUPAC Name

tert-butyl N-[N'-(2-aminoethyl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N4O4/c1-12(2,3)20-10(18)16-9(15-8-7-14)17-11(19)21-13(4,5)6/h7-8,14H2,1-6H3,(H2,15,16,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKQKBELHRNEGCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(=NCCN)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10451044
Record name 2-(2-Aminoethyl)-1,3-di-Boc-guanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10451044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

203258-44-0
Record name 2-(2-Aminoethyl)-1,3-di-Boc-guanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10451044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

With continued reference to Scheme J, a solution of the N,N′-bis-(Boc)-1H-Pyrazole-1-carboxamidine (2 g, 6.45 mmol) in THF (50 ml) was added dropwise to ethylene diamine (4 ml, 59.6 mmol) in THF (100 ml). After 30 min of mixing at room temperature solvent was evaporated then toluene (100 ml) was added and evaporated in order to remove remaining traces of the ethylene diamine. The resulting product (Compound XXIV) was treated immediately according to scheme K since it decomposes at room temperature. 1H NMR (CDCl3, 400 MHz) δ 1.40-1.61 (m, 18H), 2.87-2.90 (t, 2H,), 3.47-3.50 (m, 2H), 6.31-6.34 (t, 0.61H), 7.61-7.62 (d, 1H), 8.45-8.66 (broad s).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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